molecular formula C17H14ClNO3S3 B2855633 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide CAS No. 896338-75-3

4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide

Cat. No. B2855633
CAS RN: 896338-75-3
M. Wt: 411.93
InChI Key: APINKKFQYMWHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is intricate and complex. It is known to have a thiophene ring and two chlorine atoms on the outer pyridine rings .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is not fully understood. However, studies have shown that it inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, this compound may reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, it has been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the NF-κB pathway, without affecting other pathways. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide. One direction is to further investigate its mechanism of action, in order to better understand how it exerts its anti-inflammatory and anti-tumor effects. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis. Finally, it may be of interest to investigate the potential use of this compound in combination with other therapies, such as chemotherapy or radiation, for the treatment of cancer.

Synthesis Methods

The synthesis method of 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(2-thienyl)ethylamine, followed by the reaction with 2-(2-thienylsulfonyl)ethylamine. The final product is obtained through recrystallization from an appropriate solvent.

Scientific Research Applications

4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis.

properties

IUPAC Name

4-chloro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S3/c18-13-7-5-12(6-8-13)17(20)19-11-15(14-3-1-9-23-14)25(21,22)16-4-2-10-24-16/h1-10,15H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APINKKFQYMWHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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